(E)-4-(2,5-dioxopyrrolidin-1-yl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
Properties
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S/c1-21-14-4-2-3-5-15(14)26-19(21)20-18(25)12-6-8-13(9-7-12)22-16(23)10-11-17(22)24/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRBVRURKUQWTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(2,5-dioxopyrrolidin-1-yl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzamide Core: This step involves the reaction of 4-aminobenzamide with an appropriate acylating agent under controlled conditions to form the benzamide core.
Introduction of the Pyrrolidinone Ring: The benzamide intermediate is then reacted with succinic anhydride to introduce the pyrrolidinone ring, forming a 2,5-dioxopyrrolidin-1-yl derivative.
Formation of the Benzo[d]thiazole Moiety: The final step involves the condensation of the intermediate with 3-methyl-2-aminobenzothiazole under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(2,5-dioxopyrrolidin-1-yl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide or benzo[d]thiazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-4-(2,5-dioxopyrrolidin-1-yl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical modifications allows for the design of analogs with improved pharmacological properties.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of (E)-4-(2,5-dioxopyrrolidin-1-yl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analog: 3-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)benzamide
A closely related analog () differs in three key aspects:
Substituent Position : The dioxopyrrolidinyl group is attached at the meta-position (C3) of the benzamide, versus the para-position (C4) in the target compound.
Benzothiazole Modifications : The benzothiazole ring in the analog bears a 3-ethyl group and 4,6-difluoro substituents, contrasting with the 3-methyl group in the target compound.
Electronic Effects : The ethyl and fluorine substituents increase steric bulk and electron-withdrawing character, which may alter solubility, metabolic stability, and target binding .
Table 1: Structural and Physicochemical Comparison
*Values estimated based on structural features and standard computational tools.
Functional Group Impact on Activity
- Benzothiazole Substituents : The 3-methyl group in the target compound reduces steric hindrance compared to the 3-ethyl-4,6-difluoro analog, possibly favoring better membrane permeability. Fluorine atoms in the analog could enhance binding to hydrophobic pockets but may reduce metabolic stability due to increased lipophilicity .
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Method | Yield (%) | Key Conditions | Purity (HPLC) |
|---|---|---|---|
| Stepwise coupling | 65–70 | DMF, 0°C, 12 h | ≥95% |
| One-pot synthesis | 55–60 | THF, reflux, 24 h | 90–92% |
| Microwave-assisted | 75–80 | 100°C, 30 min, DCM | ≥98% |
Basic: Which structural characterization techniques are most effective for confirming the compound’s stereochemistry and functional groups?
Methodological Answer:
- X-ray crystallography : Resolves the (E)-configuration and spatial arrangement of the thiazole-pyrrolidine system .
- 2D NMR (NOESY, HSQC): Validates proton-proton proximity and heteronuclear correlations (e.g., distinguishing imine protons at δ 8.2–8.5 ppm) .
- FT-IR spectroscopy : Confirms carbonyl stretches (C=O at 1680–1700 cm⁻¹) and imine bonds (C=N at 1600–1620 cm⁻¹) .
Advanced: How can researchers optimize synthesis to improve yield and purity while minimizing side products?
Methodological Answer:
- Solvent optimization : Replace DMF with dichloromethane (DCM) to reduce polar byproducts .
- Catalytic additives : Use 5 mol% DMAP to accelerate amide coupling, reducing reaction time from 24 h to 6 h .
- Purification strategies : Employ gradient flash chromatography (hexane:EtOAc 4:1 to 1:1) followed by recrystallization (EtOH/H₂O) to isolate the (E)-isomer selectively .
Advanced: How should discrepancies in bioactivity data across assays (e.g., IC₅₀ variability) be resolved?
Methodological Answer:
Contradictions often arise from assay conditions (e.g., cell line specificity, serum content) or compound stability . Mitigation strategies include:
- Orthogonal assays : Compare cytotoxicity (MTT assay) with target-binding data (SPR or ITC) to confirm mechanism .
- Stability profiling : Use LC-MS to monitor degradation in buffer (pH 7.4, 37°C) over 24 h .
- Control experiments : Test metabolites (e.g., hydrolyzed pyrrolidine derivatives) to rule off-target effects .
Q. Table 2: Bioactivity Data Variability
| Assay Type | IC₅₀ (μM) | Cell Line | Key Variable |
|---|---|---|---|
| MTT | 1.2 ± 0.3 | HeLa | 10% FBS, 48 h incubation |
| Caspase-3 activation | 2.8 ± 0.5 | A549 | Serum-free, 24 h incubation |
Advanced: What computational approaches are recommended to elucidate the compound’s mechanism of action?
Methodological Answer:
- Molecular docking : Screen against kinases (e.g., EGFR, PDB ID: 1M17) to identify binding motifs, focusing on the thiazole-pyrrolidine hinge region .
- MD simulations : Analyze stability of ligand-receptor complexes in explicit solvent (100 ns trajectories) to assess binding free energy (MM-PBSA) .
- QSAR modeling : Use Hammett constants for substituents on the benzamide ring to predict bioactivity trends .
Basic: What role do the pyrrolidine and thiazole moieties play in the compound’s bioactivity?
Methodological Answer:
- Pyrrolidine dione : Acts as a hydrogen-bond acceptor, enhancing solubility and binding to proteases or kinases .
- Thiazole ring : Facilitates π-π stacking with aromatic residues in enzyme active sites (e.g., benzo[d]thiazole in PARP inhibitors) .
Advanced: How can the compound’s stability under physiological conditions be systematically evaluated?
Methodological Answer:
- Forced degradation studies : Expose to pH 1–13 buffers (37°C, 24 h) and analyze via HPLC-DAD .
- Photostability : Irradiate under UV light (ICH Q1B guidelines) to detect photodegradants .
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
